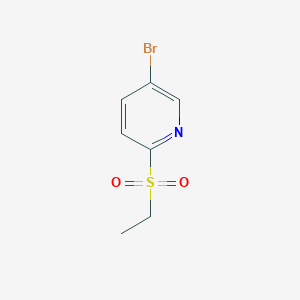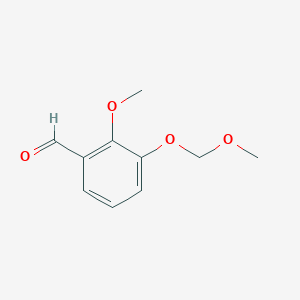
N-Acetyl-6-methoxytryptamine
Übersicht
Beschreibung
N-Acetyl-6-methoxytryptamine, commonly known as melatonin, is a naturally occurring hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Melatonin is also found in plants, bacteria, and fungi, where it serves various physiological functions. Its chemical structure consists of an indole ring with an acetyl group at the nitrogen atom and a methoxy group at the sixth position of the ring.
Wirkmechanismus
Target of Action
N-Acetyl-6-methoxytryptamine, also known as melatonin, primarily targets melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), which are predominantly expressed in many mammalian organs . It also interacts with MT3 receptors located in the liver and kidney .
Mode of Action
Melatonin interacts with its targets, MT1 and MT2 receptors, to regulate various physiological processes. It helps regulate sleep patterns and circadian rhythms . Additionally, melatonin acts as an antioxidant, scavenging excessive free radicals generated in the body, and exhibits anti-excitatory and anti-inflammatory properties .
Biochemical Pathways
Melatonin is synthesized from the essential amino acid tryptophan. Tryptophan is hydroxylated to form 5-hydroxytryptophan by tryptophan hydroxylase. This is then decarboxylated to yield the neurotransmitter serotonin. Serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase to produce N-acetyl serotonin, the immediate precursor of melatonin .
Pharmacokinetics
Melatonin is secreted from the pineal gland and to a lesser extent by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus . Its production and release are controlled by the light-dark cycle; light inhibits its production, whereas darkness stimulates it .
Result of Action
Melatonin’s action results in a multitude of physiological effects. It helps regulate sleep patterns and circadian rhythms, acts as an antioxidant, and scavenges excessive free radicals . It also displays a range of other functions, including oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .
Action Environment
The action of melatonin is influenced by environmental factors. Its production and release are controlled by the light-dark cycle, with light inhibiting its production and darkness stimulating it . This suggests that the efficacy and stability of melatonin’s action can be influenced by environmental light conditions.
Biochemische Analyse
Biochemical Properties
N-Acetyl-6-methoxytryptamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in enzymatic reactions with key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . These interactions are essential for the synthesis and regulation of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human melanocytes against UVB-induced damage through activation of NRF2-dependent pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct free radical scavenger which can detoxify oxygen and nitrogen-based reactants . It also plays a role in the modulation of tumor cell signaling pathways, resulting in growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that melatonin effectively reduces oxidative stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that even lower concentrations of melatonin can effectively protect organisms against oxidative stress
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the essential amino acid tryptophan . It interacts with enzymes or cofactors such as tryptophan hydroxylase, which converts tryptophan into 5-hydroxytryptophan .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its small molecular size and high lipophilicity, it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Subcellular Localization
It is known that melatonin is widely distributed in the tubular cells, xylem ducts, and secondary cell walls of plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-methoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in a dichloromethane solvent, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at low temperatures (5-10°C) for 1-2 hours to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. Enzymatic synthesis using acetyltransferase from Mycobacterium smegmatis immobilized on agarose beads has been developed. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-6-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxymelatonin.
Reduction: Reduction reactions can convert it back to 5-methoxytryptamine.
Substitution: Substitution reactions can occur at the methoxy or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products
Oxidation: 6-Hydroxymelatonin
Reduction: 5-Methoxytryptamine
Substitution: Various N-acetyl derivatives
Wissenschaftliche Forschungsanwendungen
N-Acetyl-6-methoxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: Melatonin is studied for its role in regulating circadian rhythms and its antioxidant properties.
Medicine: It is used as a therapeutic agent for sleep disorders, depression, and neurodegenerative diseases.
Industry: Melatonin is incorporated into dietary supplements and cosmetics for its antioxidant and anti-aging effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: A precursor to melatonin, involved in mood regulation.
5-Methoxytryptamine: A metabolite of melatonin with similar physiological effects.
N-Acetylserotonin: An intermediate in melatonin synthesis with antioxidant properties.
Uniqueness
N-Acetyl-6-methoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and protect against oxidative stress makes it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPALQXNVNJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)







